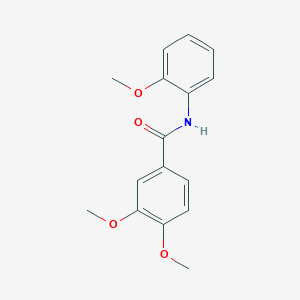![molecular formula C15H14ClN3O4S B448645 N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B448645.png)
N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a furan ring, a chlorophenoxy group, and a carbamothioyl group, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with propanoyl chloride and ammonium thiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
N-(2-chlorophenoxy)propanoylamino]carbamothioyl]furan-2-carboxamide: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
N-({2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}carbonothioyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8g/mol |
IUPAC Name |
N-[[2-(4-chlorophenoxy)propanoylamino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3O4S/c1-9(23-11-6-4-10(16)5-7-11)13(20)18-19-15(24)17-14(21)12-3-2-8-22-12/h2-9H,1H3,(H,18,20)(H2,17,19,21,24) |
InChI Key |
LCFWDEDFGYEOSX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


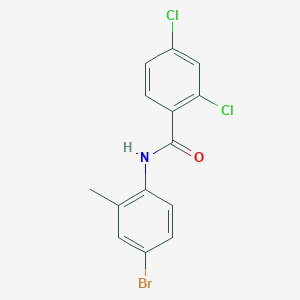
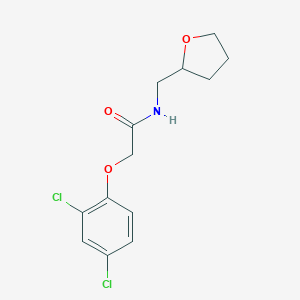
![2-(4-iodophenyl)-5-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B448569.png)
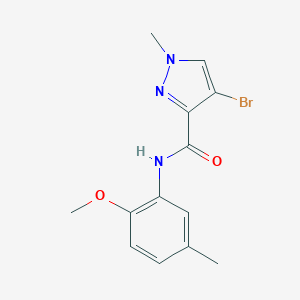
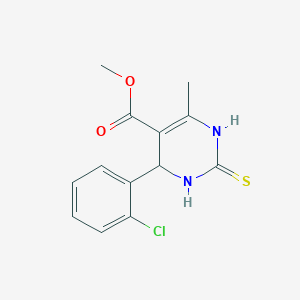
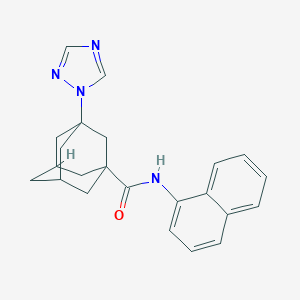
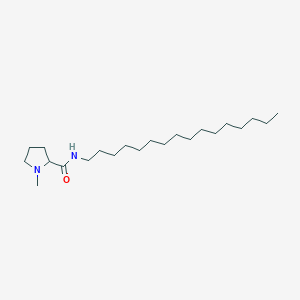
![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448575.png)
![Dimethyl 5-[(4-fluorobenzoyl)amino]isophthalate](/img/structure/B448576.png)
![3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B448577.png)
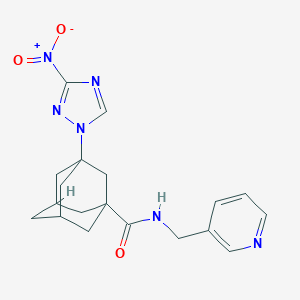
![3-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B448581.png)
METHANONE](/img/structure/B448582.png)
